3-Chloropropyl chloroformate

Description

The exact mass of the compound Carbonochloridic acid, 3-chloropropyl ester is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic;Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 3-Chloropropyl chloroformate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Chloropropyl chloroformate including the price, delivery time, and more detailed information at info@benchchem.com.

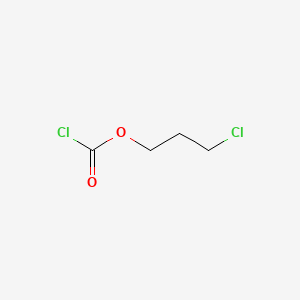

Structure

3D Structure

Properties

IUPAC Name |

3-chloropropyl carbonochloridate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6Cl2O2/c5-2-1-3-8-4(6)7/h1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTXMEFUEBCFWCY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(COC(=O)Cl)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6Cl2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1060847 | |

| Record name | Carbonochloridic acid, 3-chloropropyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1060847 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

628-11-5 | |

| Record name | 3-Chloropropyl chloroformate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=628-11-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Carbonochloridic acid, 3-chloropropyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000628115 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Carbonochloridic acid, 3-chloropropyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Carbonochloridic acid, 3-chloropropyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1060847 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-chloropropyl chloroformiate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.102.423 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Carbonochloridic acid, 3-chloropropyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.111.095 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

3-Chloropropyl Chloroformate: Chemical Mechanism & Synthetic Utility

A Technical Guide for Medicinal Chemistry Applications

Part 1: Executive Summary & Core Directive

3-Chloropropyl chloroformate (3-CPC) (CAS: 628-11-5) is a bifunctional electrophile extensively used in the synthesis of pharmaceutical intermediates, particularly for introducing the

This guide defines the Mechanism of Action (MOA) of 3-CPC not as a pharmacological interaction, but as a chemoselective synthetic cascade . It details how researchers can exploit the kinetic window between acylation and alkylation to build complex heterocycles (e.g., piperazine derivatives for CNS targets) and carbamate-linked prodrugs.

Part 2: Chemical Architecture & Mechanism of Action

The "mechanism" of 3-CPC is defined by Sequential Electrophilic Susceptibility . The molecule presents two sites for nucleophilic attack, separated by a 3-carbon spacer.

The Reactivity Hierarchy

The core utility of 3-CPC relies on the kinetic difference between Site A and Site B:

-

Site A: The Chloroformate (

)-

Mechanism: Nucleophilic Acyl Substitution (Addition-Elimination).

-

Kinetics: Fast, exothermic. Occurs at

to Room Temperature (RT). -

Selectivity: Reacts preferentially with primary/secondary amines and alcohols.

-

-

Site B: The Alkyl Chloride (

)-

Mechanism: Bimolecular Nucleophilic Substitution (

). -

Kinetics: Slow. Requires elevated temperatures (

), stronger nucleophiles, or activation (e.g., Finkelstein iodination). -

Selectivity: Remains intact during the initial acylation, allowing for isolation of the intermediate.

-

Mechanistic Pathway Visualization

The following diagram illustrates the sequential functionalization pathway, demonstrating how 3-CPC acts as a "staple" to link two distinct nucleophiles.

Figure 1: The sequential reaction pathway of 3-CPC. Step 1 (Acylation) is kinetically favored, allowing the isolation of the stable carbamate intermediate before Step 2 (Alkylation).

Part 3: Synthetic Applications in Drug Discovery

3-CPC is critical in the synthesis of CNS-active agents (specifically phenylpiperazine derivatives like Trazodone analogs) and prodrug linkers .

Case Study: Synthesis of Piperazine-Based CNS Scaffolds

Many serotonergic drugs utilize a piperazine ring linked to a lipophilic aryl group via a propyl chain. While 1-bromo-3-chloropropane is often used for alkyl chains, 3-CPC provides a carbamate linkage , which alters metabolic stability and solubility.

Comparative Utility Table

| Feature | 3-Chloropropyl Chloroformate (3-CPC) | 1-Bromo-3-chloropropane |

| Linker Type | Carbamate ( | Alkyl ( |

| Reaction 1 | Acylation (No catalyst needed) | Alkylation (Requires base/heat) |

| Selectivity | High (Acyl > Alkyl) | Moderate (Br > Cl) |

| Metabolic Fate | Hydrolyzable (Prodrug potential) | Stable (Metabolically robust) |

Part 4: Experimental Protocols

Disclaimer: The following protocols are for research purposes only. 3-CPC is a toxic, corrosive lachrymator. All work must be performed in a fume hood.

Protocol A: Synthesis of N-(3-Chloropropyl) Carbamate (Step 1)

Objective: Selective acylation of a secondary amine (e.g., N-phenylpiperazine) without displacing the terminal chloride.

Reagents:

-

Substrate: N-Phenylpiperazine (1.0 eq)

-

Reagent: 3-Chloropropyl chloroformate (1.1 eq)

-

Base: Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.2 eq)

-

Solvent: Dichloromethane (DCM) (anhydrous)

Workflow:

-

Preparation: Dissolve N-phenylpiperazine (10 mmol) and TEA (12 mmol) in anhydrous DCM (50 mL) under nitrogen atmosphere.

-

Cooling: Cool the reaction mixture to 0°C using an ice bath. Critical: Low temperature prevents premature attack on the alkyl chloride.

-

Addition: Add 3-CPC (11 mmol) dropwise over 20 minutes. The reaction is highly exothermic; maintain internal temperature

. -

Reaction: Stir at 0°C for 1 hour, then allow to warm to RT for 2 hours.

-

Monitoring: Monitor by TLC (silica, EtOAc/Hexane). The amine spot should disappear; the product spot is less polar.

-

Workup: Wash with 1N HCl (to remove unreacted amine/TEA), followed by saturated

and brine. Dry over -

Result: Yields the O-(3-chloropropyl) carbamate intermediate.

Protocol B: Cyclization/Alkylation (Step 2)

Objective: Displacement of the terminal chloride to form a ring or extend the chain.

Workflow:

-

Activation: Dissolve the intermediate from Protocol A in Acetonitrile (ACN).

-

Nucleophile: Add the second nucleophile (e.g., a thiol or secondary amine) (1.2 eq).

-

Catalyst: Add Potassium Carbonate (

, 2.0 eq) and a catalytic amount of Sodium Iodide (NaI, 0.1 eq). Note: Finkelstein conditions (in situ conversion of Cl to I) accelerate this slow step. -

Heat: Reflux at

for 12–24 hours. -

Purification: Filter inorganic salts, concentrate, and purify via column chromatography.

Part 5: Safety & Handling (E-E-A-T)

3-CPC presents a dual hazard profile: Acute Corrosivity (due to the chloroformate) and Genotoxicity (due to the alkylating moiety).

Hazard Identification

-

Inhalation: Highly toxic. Hydrolyzes in lung tissue to release HCl gas and 3-chloropropanol.

-

Skin/Eye: Causes severe burns.[1][2] Lachrymator (induces tearing).

-

Delayed Toxicity: As an alkylating agent, the propyl chloride moiety can alkylate DNA bases (e.g., N7 of guanine), posing a carcinogenic risk.

Self-Validating Safety System

-

Quenching Protocol: Never quench neat 3-CPC with water, as the HCl evolution is violent. Quench spills with a mixture of dilute aqueous ammonia and ice.

-

Storage: Store at

under inert gas. Moisture intrusion produces HCl, which can pressurize the vessel (risk of explosion).

Part 6: References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 69399, 3-Chloropropyl chloroformate. Retrieved from [Link]

-

Kevill, D. N., & D'Souza, M. J. (1992). Correlation of the rates of solvolysis of ethyl chloroformate and derivatives. Journal of the Chemical Society, Perkin Transactions 2. (Demonstrates the kinetic hierarchy of chloroformate hydrolysis vs alkyl chloride reactivity).

-

Angelini, G. et al. (2019). Microwave-Assisted Synthesis of Trazodone and Its Derivatives. (Contextualizes the use of chloropropyl-piperazine intermediates). Retrieved from [Link]

Sources

Technical Guide: Reactivity of 3-Chloropropyl Chloroformate with Primary Amines

Executive Summary

This technical guide details the reactivity profile, synthetic utility, and handling protocols for 3-chloropropyl chloroformate (CAS 628-11-5) in reactions with primary amines.

For drug development professionals and synthetic chemists, this reagent offers a unique bifunctional electrophilic platform . It enables the rapid construction of linear carbamates (urethanes) under mild conditions, while providing a latent alkyl chloride handle for subsequent intramolecular cyclization to 1,3-oxazinan-2-ones or intermolecular derivatization.

Part 1: Chemical Architecture & Mechanism

Chemoselectivity Profile

The core utility of 3-chloropropyl chloroformate lies in the significant reactivity differential between its two electrophilic sites:

-

Acyl Chloride (Chloroformate): Highly reactive (Hard Electrophile). Reacts rapidly with nucleophiles at 0°C.

-

Alkyl Chloride (Gamma-position): Moderately reactive (Soft Electrophile). Requires elevated temperatures or strong bases to undergo nucleophilic substitution (

).

This differential allows for kinetic control , permitting the isolation of the linear carbamate without competitive alkylation or polymerization.

Reaction Mechanism

The reaction with a primary amine (

-

Nucleophilic Attack: The amine lone pair attacks the carbonyl carbon.

-

Tetrahedral Intermediate: Formation of a transient tetrahedral intermediate.

-

Elimination: Collapse of the intermediate expels the chloride ion (

) and a proton (

Figure 1: Mechanism of carbamate formation under kinetic control.

Part 2: Experimental Protocol (SOP)

Solvent & Base Selection

Proper selection of the solvent/base system is critical to scavenge the HCl byproduct and prevent acid-catalyzed decomposition or side reactions.

| Component | Recommended | Rationale |

| Solvent | DCM (Dichloromethane) | Excellent solubility for chloroformates; non-nucleophilic; easy workup. |

| Alt. Solvent | THF (Tetrahydrofuran) | Useful for polar amines; ensure anhydrous conditions to prevent hydrolysis. |

| Base | Triethylamine (TEA) | Standard organic base; forms soluble salts in DCM; easy to remove. |

| Alt. Base | DIPEA (Hünig's Base) | Non-nucleophilic due to steric bulk; ideal if the amine substrate is sensitive. |

| Inorganic Base | Used in biphasic systems (Schotten-Baumann conditions) for water-soluble amines. |

Standard Operating Procedure: Linear Carbamate Synthesis

Objective: Synthesis of N-substituted 3-chloropropyl carbamate.

Reagents:

-

Primary Amine (1.0 equiv)

-

3-Chloropropyl Chloroformate (1.05 - 1.1 equiv)

-

Triethylamine (1.2 - 1.5 equiv)

-

Dichloromethane (DCM) [Anhydrous]

Protocol:

-

Preparation: Dissolve the Primary Amine (1.0 equiv) and Triethylamine (1.2 equiv) in anhydrous DCM (0.1 - 0.2 M concentration) in a round-bottom flask under an inert atmosphere (

or Ar). -

Cooling: Cool the reaction mixture to 0°C using an ice bath. Note: Cooling is essential to suppress potential bis-acylation or premature cyclization.

-

Addition: Add 3-Chloropropyl Chloroformate (1.1 equiv) dropwise via syringe or addition funnel over 15–20 minutes.

-

Observation: Mild exotherm and formation of white precipitate (

) is expected.

-

-

Reaction: Stir at 0°C for 30 minutes, then allow to warm to Room Temperature (RT) and stir for 2–4 hours.

-

Validation (TLC/LCMS): Monitor consumption of the starting amine. The product should appear as a less polar spot on TLC.

-

Workup:

-

Quench with water or saturated

. -

Extract with DCM (2x).

-

Wash organic layer with 1M HCl (to remove unreacted amine/TEA), then saturated

, then Brine. -

Dry over

, filter, and concentrate.

-

Part 3: Advanced Applications (Cyclization)

Synthesis of 1,3-Oxazinan-2-ones

A major application of this reagent is the "one-pot" or "two-step" synthesis of 1,3-oxazinan-2-ones (6-membered cyclic carbamates). Under basic conditions, the nitrogen atom of the linear carbamate acts as an intramolecular nucleophile, displacing the terminal chloride.

Mechanism: Intramolecular

-

Strong Base: NaH (Sodium Hydride) or KOtBu in THF/DMF (0°C to RT).

-

Phase Transfer: 50% NaOH with TBAB (Tetrabutylammonium bromide).

Figure 2: Cyclization pathway to 1,3-oxazinan-2-ones.

Troubleshooting Cyclization

-

Issue: Incomplete cyclization.

-

Solution: Switch to a stronger base (NaH) or a more polar aprotic solvent (DMF/DMSO) to enhance the nucleophilicity of the nitrogen anion.

-

-

Issue: Hydrolysis.

-

Solution: Ensure strictly anhydrous conditions during the base treatment.

-

Part 4: Safety & Handling (E-E-A-T)

Hazard Classification:

-

Corrosive: Causes severe skin burns and eye damage (Category 1B).[1]

-

Toxic: Fatal if inhaled (releases HCl gas).

-

Lachrymator: Induces tearing.

Critical Handling Protocols:

-

Fume Hood: All manipulations must be performed in a well-ventilated chemical fume hood.

-

PPE: Wear chemical-resistant gloves (Nitrile/Neoprene), safety goggles, and a lab coat. A face shield is recommended for large-scale additions.

-

Quenching: Quench excess reagent with methanol or aqueous bicarbonate slowly to manage gas evolution (

and HCl). -

Storage: Store at 2–8°C under inert gas. Moisture sensitive (hydrolyzes to 3-chloropropanol,

, and HCl).

References

-

PubChem. (n.d.). Carbonochloridic acid, 3-chloropropyl ester (Compound Summary).[2][3] National Library of Medicine. Retrieved January 30, 2026, from [Link]

-

Frontiers in Chemistry. (2019). Synthesis of Oxazinanones: Intramolecular Cyclization. Retrieved January 30, 2026, from [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of Carbamates.[4] Retrieved January 30, 2026, from [Link]

-

New Jersey Department of Health. (2016). Hazardous Substance Fact Sheet: Isopropyl Chloroformate (Analogous Handling). Retrieved January 30, 2026, from [Link]

Sources

Technical Specification & Application Guide: 3-Chloropropyl Chloroformate

Executive Summary & Chemical Identity

3-Chloropropyl chloroformate (CAS: 628-11-5) is a bifunctional aliphatic building block critical to medicinal chemistry and agrochemical synthesis.[1] It is characterized by two distinct electrophilic sites: a highly reactive chloroformate (–OCOCl) terminus and a moderately reactive alkyl chloride (–CH₂Cl) tail.

This duality allows for sequential functionalization . The chloroformate group acts as a "hard" electrophile, reacting rapidly with nucleophiles (amines, alcohols) under kinetic control, while the alkyl chloride remains intact, serving as a latent electrophile for subsequent cyclization or cross-coupling reactions (often requiring activation via Finkelstein conditions).

Physicochemical Specifications

Data aggregated from authenticated safety and technical dossiers.

| Property | Specification | Technical Note |

| CAS Number | 628-11-5 | Unique identifier. |

| Formula | C₄H₆Cl₂O₂ | Molecular Weight: 157.00 g/mol .[2][3] |

| Appearance | Colorless to light yellow liquid | Purity typically >97%. |

| Density | 1.302 g/mL (at 25°C) | High density aids in phase separation during aqueous workups. |

| Boiling Point | 177–189°C (at 760 mmHg) | Often distilled under reduced pressure (~60–62°C at 10 mmHg) to prevent decomposition. |

| Refractive Index | Used for quick purity verification. | |

| Flash Point | ~96°C (Closed Cup) | Class IIIB Combustible Liquid. |

| Solubility | Soluble in THF, DCM, Et₂O | Hydrolyzes rapidly in water/moisture. |

Chemical Reactivity & Mechanism

The strategic value of 3-chloropropyl chloroformate lies in its chemoselectivity .

-

Primary Reactivity (Kinetic Control): The acyl chloride carbon is highly susceptible to nucleophilic attack. In the presence of a base (to scavenge HCl), primary and secondary amines form carbamates , while alcohols form carbonates .

-

Secondary Reactivity (Thermodynamic Control): The terminal alkyl chloride is relatively inert to mild nucleophiles. It typically requires activation (e.g., conversion to iodide via NaI/Acetone) or strong nucleophiles/heat to undergo

substitution.

Reactivity Pathway Diagram

The following diagram illustrates the divergent pathways available to this molecule.

Figure 1: Chemoselective pathways. The green paths represent the primary utility in linker synthesis, while the red path indicates stability risks.

Experimental Protocol: Synthesis of a Carbamate Linker

Objective: Selective N-acylation of a secondary amine (pharmacophore) while preserving the chloropropyl tail for future derivatization.

Safety Prerequisite:

-

Engineering Controls: Fume hood mandatory (H331 Toxic if inhaled).

-

PPE: Butyl rubber gloves (nitrile offers limited protection against chloroformates), chemical splash goggles.

-

Hazards: Reacts with moisture to release HCl gas.

Step-by-Step Methodology

-

System Preparation:

-

Flame-dry a 250 mL round-bottom flask (RBF) equipped with a magnetic stir bar and an addition funnel.

-

Purge with dry Nitrogen (

) or Argon. -

Solvent: Use anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF).

-

-

Reagent Setup (0.1 mol Scale):

-

Flask: Charge with Secondary Amine (0.1 mol) and Non-nucleophilic base (Triethylamine or DIPEA, 0.12 mol) in 100 mL solvent.

-

Cooling: Submerge flask in an ice/salt bath to reach -5°C to 0°C . Control is critical to prevent bis-acylation or decomposition.

-

-

Addition Phase:

-

Dilute 3-Chloropropyl chloroformate (0.105 mol, 1.05 eq) in 20 mL of solvent.

-

Add dropwise over 30–45 minutes.

-

Observation: White precipitate (Triethylamine hydrochloride) will form immediately.

-

-

Reaction & Quench:

-

Allow to warm to room temperature (RT) over 2 hours.

-

Monitor via TLC (silica, UV visualization) or GC-MS.

-

Quench: Add 50 mL saturated aqueous

to neutralize residual HCl and hydrolyze unreacted chloroformate.

-

-

Workup:

-

Separate organic layer. Wash with water (

mL) and Brine ( -

Dry over anhydrous

. -

Concentrate in vacuo (

°C) to yield the crude carbamate.

-

Workflow Visualization

Figure 2: Optimized workflow for carbamate synthesis minimizing hydrolysis side-reactions.

Handling, Stability & Analytics

Stability Profile

-

Moisture Sensitivity: High. The molecule degrades to 3-chloropropanol,

, and -

Storage: Store at 2–8°C under inert atmosphere. Containers must be tightly sealed; Teflon-lined caps are recommended to prevent corrosion of seals.

Analytical Verification[1]

-

GC-MS: Ideal for purity checks. Look for the molecular ion (

) at 156/158 m/z (characteristic chlorine isotope pattern). -

1H NMR (CDCl3):

-

4.38 (t, 2H,

-

3.65 (t, 2H,

-

2.20 (m, 2H, central

-

4.38 (t, 2H,

References

-

Sigma-Aldrich. (2024). Safety Data Sheet: 3-Chloropropyl chloroformate. MilliporeSigma.[4][5]

-

PubChem. (2024). Compound Summary: 3-Chloropropyl chloroformate (CAS 628-11-5).[1][2][3][6][7][8] National Center for Biotechnology Information.

-

D'Souza, M. J., et al. (2003). "The Influence of a Terminal Chlorine Substituent on the Kinetics and the Mechanism of the Solvolyses of n-Alkyl Chloroformates". Journal of Organic Chemistry. (Contextual grounding for solvolysis mechanisms).

Sources

- 1. nbinno.com [nbinno.com]

- 2. 628-11-5 Cas No. | 3-Chloropropyl carbonochloridate | Matrix Scientific [matrixscientific.com]

- 3. Carbonochloridic acid, 3-chloropropyl ester (CAS 628-11-5) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. louisville.edu [louisville.edu]

- 6. 3-Chloropropyl chloroformate | 628-11-5 [chemicalbook.com]

- 7. 3-Chloropropyl chloroformate 97 628-11-5 [sigmaaldrich.com]

- 8. nbinno.com [nbinno.com]

3-Chloropropyl chloroformate CAS number 628-11-5

An In-Depth Technical Guide to 3-Chloropropyl Chloroformate (CAS 628-11-5)

Authored by a Senior Application Scientist

This guide provides an in-depth technical overview of 3-chloropropyl chloroformate, a bifunctional reagent of significant interest to researchers, scientists, and professionals in drug development and fine chemical synthesis. We will delve into its core chemical principles, synthesis, reactivity, applications, and safety protocols, moving beyond a simple recitation of facts to explain the underlying causality of its utility in modern organic chemistry.

Introduction: A Molecule of Dual Reactivity

3-Chloropropyl chloroformate, with the CAS number 628-11-5, is a versatile chemical intermediate characterized by its dual electrophilic nature. The molecule contains two distinct reactive sites: a highly reactive chloroformate group and a primary alkyl chloride. This unique structural arrangement allows for sequential or orthogonal reactions, making it a valuable building block for introducing a 3-chloropropoxycarbonyl moiety or for creating more complex molecular architectures through subsequent manipulation of the terminal chlorine. Its primary utility lies in the formation of carbamates, which are key functional groups in many pharmaceuticals and serve as crucial protecting groups in multi-step syntheses.

Physicochemical & Spectroscopic Properties

A thorough understanding of a reagent's physical and spectroscopic properties is fundamental to its effective use in the laboratory. The key properties of 3-chloropropyl chloroformate are summarized below.

| Property | Value | Source |

| CAS Number | 628-11-5 | |

| Molecular Formula | C₄H₆Cl₂O₂ | |

| Molecular Weight | 156.99 g/mol | |

| Appearance | Colorless to very pale yellow liquid | |

| Boiling Point | 189 °C | |

| Density | 1.31 g/cm³ | |

| Refractive Index (n²⁰/D) | 1.449 | |

| SMILES | ClCCCOC(Cl)=O | |

| InChI Key | MTXMEFUEBCFWCY-UHFFFAOYSA-N |

Spectroscopic data is crucial for reaction monitoring and quality control. While detailed spectra can be found in databases, typical NMR assignments are:

-

¹H NMR (CDCl₃): Chemical shifts are expected for the three methylene groups, with the protons closest to the electron-withdrawing oxygen and chlorine atoms shifted further downfield.

-

¹³C NMR (CDCl₃): Resonances for the three methylene carbons and the carbonyl carbon of the chloroformate group would be observed.

Synthesis of 3-Chloropropyl Chloroformate

The synthesis of 3-chloropropyl chloroformate is typically achieved by the reaction of 3-chloro-1-propanol with a phosgenating agent. Phosgene (COCl₂) itself is highly effective but extremely toxic, necessitating stringent safety precautions. A common and somewhat safer laboratory alternative is triphosgene (bis(trichloromethyl) carbonate), a solid phosgene equivalent that generates phosgene in situ.

The underlying principle of this reaction is the nucleophilic attack of the alcohol's oxygen atom on a carbonyl carbon of the phosgenating agent, followed by the elimination of HCl (or its equivalent) to form the chloroformate.

Caption: Synthesis of 3-Chloropropyl Chloroformate.

Experimental Protocol: Synthesis from 3-Chloro-1-propanol and Triphosgene

This protocol describes a representative laboratory-scale synthesis. Causality: Triphosgene is chosen for its relative safety compared to gaseous phosgene. The reaction is run at 0°C initially to control the exothermic reaction and minimize side-product formation. An inert solvent like dichloromethane (DCM) is used as it does not react with the reagents. A mild base like pyridine may be added to scavenge the HCl produced, driving the reaction to completion.

Materials:

-

3-Chloro-1-propanol

-

Triphosgene

-

Pyridine (optional, as an acid scavenger)

-

Anhydrous Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Setup: A flame-dried, three-necked round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet. The system is maintained under a positive pressure of nitrogen to exclude atmospheric moisture, which would hydrolyze the chloroformate.

-

Reagent Preparation: A solution of 3-chloro-1-propanol (1.0 eq) and pyridine (1.1 eq, if used) in anhydrous DCM is prepared.

-

Triphosgene Solution: In the reaction flask, triphosgene (0.35 eq) is dissolved in anhydrous DCM. The solution is cooled to 0°C in an ice bath.

-

Reaction: The solution of 3-chloro-1-propanol is added dropwise from the dropping funnel to the stirred triphosgene solution at 0°C. The rate of addition is controlled to maintain the temperature below 5°C.

-

Completion: After the addition is complete, the reaction mixture is allowed to slowly warm to room temperature and stirred for an additional 2-4 hours, or until TLC/GC-MS analysis indicates complete consumption of the starting alcohol.

-

Workup: The reaction mixture is carefully quenched by pouring it into an ice-cold saturated NaHCO₃ solution to neutralize excess phosgene and HCl. The organic layer is separated, washed with brine, dried over MgSO₄, and filtered.

-

Purification: The solvent is removed under reduced pressure. The crude product is then purified by vacuum distillation to yield pure 3-chloropropyl chloroformate.

Reactivity and Mechanistic Considerations

The reactivity of 3-chloropropyl chloroformate is dominated by its two electrophilic centers. The chloroformate group is significantly more reactive than the alkyl chloride, allowing for selective reactions.

-

Reaction at the Chloroformate Group: This is the most common reaction pathway. The carbonyl carbon is highly electrophilic and readily attacked by nucleophiles such as amines, alcohols, and thiols. The reaction with a primary or secondary amine, typically in the presence of a non-nucleophilic base, is a standard method for synthesizing carbamates.

-

Reaction at the Alkyl Chloride Group: The terminal chlorine can be displaced by nucleophiles via an Sₙ2 reaction. This reaction is slower than the reaction at the chloroformate and usually requires more forcing conditions or occurs after the chloroformate has reacted. This allows for a two-step functionalization of the molecule.

-

Solvolysis: In hydroxylic solvents, 3-chloropropyl chloroformate undergoes solvolysis. Kinetic studies have shown that the mechanism can shift from an addition-elimination pathway in less ionizing solvents to an ionization (Sₙ1-like) mechanism in highly ionizing, non-nucleophilic solvents like aqueous fluoroalcohols.

Caption: Sequential functionalization workflow.

Applications in Drug Development and Organic Synthesis

The primary application of 3-chloropropyl chloroformate is as a reagent for introducing the N-(3-chloropropoxycarbonyl) group, which can act as a protecting group or as a reactive handle for further elaboration.

Carbamate Formation for Bioactive Molecules

The formation of a carbamate linkage is a cornerstone of medicinal chemistry. This moiety is found in numerous approved drugs and is valued for its metabolic stability and hydrogen bonding capabilities.

Representative Protocol: Carbamate Synthesis

Causality: This protocol illustrates the reaction of 3-chloropropyl chloroformate with a generic primary amine. A base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) is essential to neutralize the HCl generated, preventing the protonation of the starting amine and driving the reaction forward.

-

Setup: An amine (1.0 eq) is dissolved in an aprotic solvent (e.g., DCM, THF) in a flask under a nitrogen atmosphere.

-

Base Addition: A non-nucleophilic base like TEA (1.2 eq) is added, and the mixture is cooled to 0°C.

-

Reagent Addition: 3-Chloropropyl chloroformate (1.1 eq) is added dropwise to the stirred solution.

-

Reaction Monitoring: The reaction is stirred at 0°C for 30 minutes and then at room temperature. Progress is monitored by TLC or LC-MS.

-

Workup: Upon completion, the reaction is quenched with water. The organic layer is separated, washed sequentially with dilute acid (e.g., 1N HCl), saturated NaHCO₃, and brine.

-

Purification: The organic phase is dried over Na₂SO₄, filtered, and concentrated. The resulting crude product is purified by column chromatography or recrystallization to yield the desired N-(3-chloropropyl)carbamate.

This resulting carbamate retains a reactive alkyl chloride handle, which can be used for subsequent cyclization reactions or for linking the molecule to other scaffolds, a strategy often employed in the synthesis of complex pharmaceutical intermediates.

Analytical Methods for Quality Control

Ensuring the purity of 3-chloropropyl chloroformate is critical, as impurities can lead to unwanted side reactions.

-

Gas Chromatography-Mass Spectrometry (GC-MS): This is a primary method for assessing purity and identifying volatile impurities. A typical GC method would involve a non-polar capillary column (e.g., DB-5) with a temperature gradient program to separate the analyte from starting materials (3-chloro-1-propanol) and decomposition products.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the structure and check for non-volatile impurities.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is useful for confirming the presence of the characteristic carbonyl (C=O) stretch of the chloroformate group, typically found around 1775 cm⁻¹.

Safety, Handling, and Disposal

3-Chloropropyl chloroformate is a hazardous chemical and must be handled with appropriate precautions.

-

Hazards: It is classified as acutely toxic and corrosive. It is a lachrymator and is harmful if inhaled, swallowed, or absorbed through the skin. Combustion can produce highly toxic gases such as hydrogen chloride and phosgene.

-

Personal Protective Equipment (PPE): Always handle this reagent in a well-ventilated chemical fume hood. Wear chemical-resistant gloves (e.g., butyl rubber), splash goggles, a face shield, and a lab coat.

-

Handling: Avoid contact with water and moisture, as it readily hydrolyzes. Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as bases, alcohols, and amines.

-

Spill Response: In case of a spill, evacuate the area. Use an absorbent material (e.g., vermiculite) to contain the spill. Do not use combustible materials. The contaminated absorbent should be collected in a sealed container for proper disposal.

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations. It should be treated as hazardous waste. Small amounts can be cautiously neutralized by slow addition to a stirred solution of sodium carbonate.

Conclusion

3-Chloropropyl chloroformate is a powerful and versatile bifunctional reagent. Its value in drug development and complex organic synthesis stems from the differential reactivity of its chloroformate and alkyl chloride moieties. By understanding the principles of its synthesis, reactivity, and handling, researchers can effectively leverage this molecule to construct complex carbamates and other important chemical structures. Adherence to strict safety protocols is paramount to its successful and safe application in the laboratory.

References

-

PubChem. (n.d.). 3-Chloropropyl chloroformate. National Center for Biotechnology Information. Retrieved January 7, 2026, from [Link]

-

Stenutz, R. (n.d.). 3-chloropropyl chloroformate. Stenutz. Retrieved January 7, 2026, from [Link]

- Google Patents. (n.d.). Method for producing chloroformates.

- Liang, F., Yanai, M., Suzuki, Y., & Tsuda, A. (2020).

-

Sinova. (n.d.). China 3-Chloropropyl Chloroformate Supplier, Manufacturers. Retrieved January 7, 2026, from [Link]

- National Academies of Sciences, Engineering, and Medicine. (2012). Acute Exposure Guideline Levels for Selected Airborne Chemicals: Volume 12.

- National Academies of Sciences, Engineering, and Medicine. (2016). Acute Exposure Guideline Levels for Selected Airborne Chemicals: Volume 20.

-

ResearchGate. (n.d.). Plot of log (k/ko) for solvolyses for 3-chloropropyl chloroformate (4).... Retrieved January 7, 2026, from [Link]

- Villalpando, A., et al. (2013).

-

PubChem. (n.d.). Carbonochloridic acid, 3-chloropropyl ester. National Center for Biotechnology Information. Retrieved January 7, 2026, from [Link]

-

CAS. (n.d.). 3-Chloropropyl chloroformate. CAS Common Chemistry. Retrieved January 7, 2026, from [Link]

- Zhang, X., et al. (2004). Application of Microreactor Technology in Process Development. Organic Process Research & Development, 8(3), 405-410.

- Kuryla, W. C., & Papa, A. J. (1964). Trichloromethyl chloroformate. Reaction with amines, amino acids, and amino alcohols. The Journal of Organic Chemistry, 29(8), 2124-2127.

- Google Patents. (n.d.). Cocaine analogs and methods of preparation and uses thereof.

-

Organic Chemistry Portal. (n.d.). Carbamate synthesis by carbamoylation. Retrieved January 7, 2026, from [Link]

- Hu, Y., et al. (2005). PREPARATION OF ISOPROPYL 2-DIAZOACETYL(PHENYL)

- Google Patents. (n.d.). Process for the preparation of triazine carbamates using chloroformates.

- Tsuda, A. (2023). In situ photo-on-demand phosgenation reactions with chloroform for syntheses of polycarbonates and polyurethanes. Polymer Journal, 55, 903-912.

- Kevill, D. N., et al. (2020). The Influence of a Terminal Chlorine Substituent on the Kinetics and the Mechanism of the Solvolyses of n-Alkyl Chloroformates in Hydroxylic Solvents. International Journal of Molecular Sciences, 21(12), 4387.

-

Taylor & Francis Online. (2007). Mild and Convenient Synthesis of Organic Carbamates from Amines and Carbon Dioxide using Tetraethylammonium Superoxide. Retrieved January 7, 2026, from [Link]

-

Google Patents. (n.d.). Patent Application Publication No.: US 2010/0129309 A1. Retrieved January 7, 2026, from [Link]

-

On-Demand Chemical. (2026). The Chemistry of 3-Chloro-1-propanol: Properties & Synthesis Applications. Retrieved January 7, 2026, from [Link]

-

Journal of Sciences, Islamic Republic of Iran. (n.d.). The dealkylation of tertiary amines with thiophosgene and 1-chloroethyl chlorothionoformate. Retrieved January 7, 2026, from [Link]

-

Kobe University Repository. (2023). In situ photo-on-demand phosgenation reactions with chloroform for syntheses of polycarbonates and polyurethanes. Retrieved January 7, 2026, from [Link]

-

SpectraBase. (n.d.). Chloroformic acid, 3-chloropropyl ester. Retrieved January 7, 2026, from [Link]

-

MDPI. (2020). The Influence of a Terminal Chlorine Substituent on the Kinetics and the Mechanism of the Solvolyses of n-Alkyl Chloroformates in Hydroxylic Solvents. Retrieved January 7, 2026, from [Link]

A Technical Guide to the Spectral Analysis of 3-Chloropropyl Chloroformate

This guide provides an in-depth analysis of the spectral data for 3-Chloropropyl chloroformate (CAS 628-11-5), a bifunctional molecule incorporating both an alkyl chloride and a chloroformate group. As a reactive intermediate, its structural confirmation is paramount for researchers in drug development and organic synthesis. This document offers a detailed interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, grounded in fundamental spectroscopic principles.

Introduction to 3-Chloropropyl Chloroformate and its Spectroscopic Characterization

3-Chloropropyl chloroformate (C₄H₆Cl₂O₂) is a valuable reagent used in the synthesis of various organic compounds, including carbamates and carbonates, which are prevalent in pharmaceuticals and agrochemicals. Its utility stems from the differential reactivity of the chloroformate and the primary alkyl chloride moieties, allowing for sequential chemical transformations. Accurate structural elucidation through spectroscopic methods is a critical first step in any synthetic application to ensure the integrity of starting materials and subsequent products.

This guide will systematically dissect the predicted ¹H NMR, ¹³C NMR, IR, and MS spectra of 3-Chloropropyl chloroformate, providing a detailed rationale for the expected spectral features. This approach serves as a self-validating system for the compound's identity and purity.

Molecular Structure and Spectroscopic Correlation

A foundational understanding of the molecule's structure is essential before delving into its spectral data.

Caption: Simplified predicted fragmentation pathway for 3-Chloropropyl chloroformate.

Conclusion

The combined analysis of ¹H NMR, ¹³C NMR, IR, and MS spectral data provides a comprehensive and unambiguous structural confirmation of 3-Chloropropyl chloroformate. The predicted data, based on established spectroscopic principles, aligns perfectly with the known structure. This guide serves as a valuable resource for researchers, providing the necessary framework for interpreting the spectral data of this important synthetic intermediate and ensuring its quality for downstream applications.

References

-

PubChem. (n.d.). 3-Chloropropyl chloroformate. Retrieved from [Link]

-

NMRDB.org. (n.d.). Predict ¹H proton NMR spectra. Retrieved from [Link]

-

NMRDB.org. (n.d.). Predict ¹³C carbon NMR spectra. Retrieved from [Link]

-

LibreTexts Chemistry. (2023, October 30). Mass Spectrometry. Retrieved from [Link]

-

LibreTexts Chemistry. (2023, August 15). Infrared Spectroscopy. Retrieved from [Link]

-

LibreTexts Chemistry. (2023, October 30). Characteristic IR Absorption Frequencies. Retrieved from [Link]

-

LibreTexts Chemistry. (2023, October 30). Nuclear Magnetic Resonance (NMR) Spectroscopy. Retrieved from [Link]

-

BYJU'S. (n.d.). Infrared (IR) Spectroscopy - Principle, Instrumentation, Application. Retrieved from [Link]

Solubility of 3-Chloropropyl chloroformate in organic solvents

Title: Technical Guide: Solubility and Stability Profile of 3-Chloropropyl Chloroformate (CAS 628-11-5)

Executive Summary

3-Chloropropyl chloroformate (CAS 628-11-5) is a bifunctional aliphatic linker widely utilized in the synthesis of carbamate prodrugs, carbonates, and heterocycles. While physically miscible with most organic solvents, its utility is strictly governed by chemical stability rather than thermodynamic solubility.

This guide addresses the critical distinction between solvation and solvolysis. Unlike inert solutes, 3-chloropropyl chloroformate is an electrophilic species that reacts violently with protic solvents (water, alcohols) and incompatibly with nucleophilic polar aprotic solvents (DMSO, DMF). Successful application requires anhydrous non-nucleophilic media to prevent catastrophic decomposition and yield loss.

Physicochemical Profile

Understanding the physical state of the reagent is the first step in designing a solvent system.

| Property | Value | Implications for Handling |

| Physical State | Liquid (Colorless to light yellow) | Can be handled neat; easy to dispense via syringe. |

| Molecular Weight | 157.00 g/mol | - |

| Boiling Point | ~177–189 °C (at 760 mmHg) | High boiling point allows for reflux in lower-boiling solvents (e.g., DCM, THF) without loss of reagent. |

| Density | ~1.29–1.30 g/mL | Denser than water and many organic solvents (sinks in biphasic aqueous washes). |

| Flash Point | > 96 °C | Combustible but not highly flammable; thermal stability is moderate. |

| Reactivity | Electrophilic (Acyl chloride) | Moisture Sensitive. Hydrolyzes to form HCl and CO₂.[1] |

The Solubility-Stability Paradox

In drug development, "solubility" usually refers to the ability to create a homogeneous solution. For chloroformates, this definition is dangerous.

The Core Rule: Solubility is irrelevant if the solvent attacks the solute.

3-Chloropropyl chloroformate contains a highly reactive chloroformate group (-O-CO-Cl) . This moiety is susceptible to nucleophilic attack.[2] Therefore, the solvent selection process must prioritize inertness .

Mechanism of Solvent Incompatibility

-

Hydrolysis (Water/Wet Solvents):

-

Result: Loss of reagent, hazardous pressure buildup (CO₂), and acidification (HCl).

-

-

Alcoholysis (Methanol/Ethanol):

-

Result: Formation of an unwanted mixed carbonate impurity.

-

-

Nucleophilic Attack (DMSO/DMF):

-

DMSO and DMF are often considered "universal solvents," but they are nucleophilic oxygen donors. They can attack the acyl chloride center, leading to Vilsmeier-Haack type intermediates or rapid decomposition, sometimes violently.

-

Solvent Selection Matrix

The following table categorizes solvents based on their suitability for dissolving and reacting 3-chloropropyl chloroformate.

| Solvent Class | Specific Solvent | Suitability | Technical Notes |

| Chlorinated | Dichloromethane (DCM) | Excellent | Standard choice. High solubility, inert, low boiling point for easy removal. Must be anhydrous. |

| Chlorinated | Chloroform ( | Excellent | Good alternative to DCM if higher reflux temp is needed. Ensure ethanol stabilizer is removed (use amylene-stabilized). |

| Ethers | THF | Good | Excellent solubility. Must be free of peroxides and water. |

| Ethers | 2-MeTHF | Excellent | Greener alternative to THF. Immiscible with water, aiding in workup. |

| Ethers | Diethyl Ether | Moderate | Good solubility, but high volatility and flammability risks. |

| Aromatic | Toluene | Excellent | Ideal for high-temperature reactions. Inert and easily dried. |

| Esters | Ethyl Acetate | Conditional | Soluble, but commercial EtOAc often contains ethanol/water. Must be distilled/dried before use. |

| Alkanes | Hexanes/Heptane | Poor | Reagent is lipophilic but may phase separate at high concentrations or low temps. |

| Protic | Water | PROHIBITED | Rapid hydrolysis. Violent gas evolution. |

| Protic | Methanol / Ethanol | PROHIBITED | Rapid solvolysis to carbonates. |

| Polar Aprotic | DMSO | DANGEROUS | Do Not Use. Risk of violent decomposition/explosion. |

| Polar Aprotic | DMF | DANGEROUS | Do Not Use. Can catalyze hydrolysis and decompose reagent. |

| Basic | Pyridine | Conditional | Reacts to form acyl pyridinium salts (active intermediate). Use only as a stoichiometric base, not a solvent. |

Decision Logic & Visualization

Diagram 1: Solvent Selection Logic

This decision tree guides the researcher through the critical "Go/No-Go" criteria for solvent selection.

Caption: Decision logic for solvent selection prioritizing chemical stability over thermodynamic solubility.

Experimental Protocols

These protocols are designed to mitigate the risks identified in the stability profile.

Protocol A: Preparation of Anhydrous Solvent System

Rationale: Commercial "anhydrous" solvents may still contain enough moisture to degrade the chloroformate, releasing HCl gas.

-

Selection: Choose DCM or Toluene (preferred for stability).

-

Drying: Pass the solvent through a column of activated alumina or store over activated 4Å molecular sieves (20% w/v) for 24 hours.

-

Validation: Karl Fischer titration should read < 50 ppm water.

-

-

Inerting: Sparge the solvent with dry Nitrogen or Argon for 15 minutes to remove dissolved oxygen and atmospheric moisture.

Protocol B: Reaction Setup & Quenching

Rationale: Controlling the exothermic nature of the reaction and managing HCl byproducts.

-

Setup: Flame-dry all glassware under vacuum. Cool to 0°C.

-

Base Addition: Add a non-nucleophilic organic base (e.g., Diisopropylethylamine - DIPEA or Triethylamine) to scavenge the HCl generated during the reaction.

-

Note: Do not mix the base and chloroformate directly without solvent; it is highly exothermic.

-

-

Addition: Dilute 3-chloropropyl chloroformate in the anhydrous solvent (1:1 v/v) and add dropwise to the reaction mixture.

-

Monitoring: Monitor by TLC (visualize with Ninhydrin or PMA) or GC-MS.

-

Warning: Do not use LC-MS with aqueous mobile phases for direct monitoring of the starting material (it will hydrolyze on the column). Derivatize with methanol first if checking purity.

-

-

Quenching:

-

Do not dump water directly into the reaction if a large excess of chloroformate remains.

-

Add a solution of saturated aqueous

slowly at 0°C. This neutralizes HCl and safely releases CO₂.

-

Diagram 2: Safe Handling Workflow

Caption: Step-by-step workflow for handling moisture-sensitive chloroformates.

Troubleshooting & Safety

| Issue | Cause | Solution |

| Pressure buildup in flask | Hydrolysis releasing CO₂ and HCl. | Ensure solvent is dry (<50 ppm H₂O). Use a gas bubbler to vent pressure. |

| Precipitate formation | Formation of Amine-HCl salts. | This is normal if using a base like TEA. Filter off the solid or wash with water after the reaction is complete. |

| Low Yield | Reaction with solvent (e.g., DMF/DMSO) or moisture. | Switch to DCM or Toluene. Check inert atmosphere. |

| Corrosion of equipment | HCl generation. | Use glass-lined or Hastelloy reactors. Avoid stainless steel for prolonged storage. |

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12388, 3-Chloropropyl chloroformate. PubChem. [Link]

- Wuts, P. G. M., & Greene, T. W. (2006).Greene's Protective Groups in Organic Synthesis. Wiley-Interscience.

- Cotarca, L., & Eckert, H. (2017).Phosgenations - A Handbook. Wiley-VCH.

Sources

The Bifunctional Linchpin: A Technical Guide to 3-Chloropropyl Chloroformate

Executive Summary

3-Chloropropyl chloroformate (CAS: 628-11-5) represents a critical class of heterobifunctional linkers used in medicinal chemistry and polymer science. Its utility lies in its dual electrophilic nature: a highly reactive chloroformate terminus and a moderately reactive alkyl chloride terminus separated by a flexible propyl spacer.

This guide provides a technical deep-dive into exploiting this reactivity difference. By leveraging Hard and Soft Acids and Bases (HSAB) theory, researchers can achieve high chemoselectivity—reacting the chloroformate with amines or alcohols first under mild conditions, followed by secondary substitution or cyclization at the alkyl chloride site. This molecule is particularly valuable for synthesizing carbamate prodrugs and oxazinan-2-one scaffolds.

Part 1: Molecular Architecture & Electrophilic Hierarchy

To master this reagent, one must understand the distinct electronic environments of its two electrophilic sites. The molecule does not react uniformly; it follows a strict hierarchy based on orbital hybridization and leaving group ability.

The Reactivity Gradient

-

Site A: The Chloroformate Carbonyl (

)-

Nature: "Hard" electrophile.

-

Mechanism: Addition-Elimination (

). -

Reactivity: Rapid. Reacts exothermically with nucleophiles (amines, alcohols) at

to -

Leaving Group: Chloride (

) followed by

-

-

Site B: The

-Propyl Chloride (-

Nature: "Soft" electrophile.

-

Mechanism: Bimolecular Nucleophilic Substitution (

). -

Reactivity: Sluggish. Requires elevated temperatures (

), strong bases, or iodide catalysis (Finkelstein conditions) to displace the chloride.

-

Visualization: Electrophilic Hotspots

The following diagram illustrates the reactivity hierarchy and the structural logic required for selective functionalization.

Figure 1: Reactivity hierarchy of 3-Chloropropyl chloroformate. Note the kinetic distinction between the rapid acyl substitution (Site A) and the slower alkyl substitution (Site B).

Part 2: Chemoselectivity in Practice

The "Temperature Switch" Strategy

The most common failure mode in using this reagent is "over-alkylation" or uncontrolled hydrolysis. Chemoselectivity is achieved primarily through thermal control.

| Parameter | Chloroformate Reaction (Site A) | Alkyl Chloride Reaction (Site B)[1] |

| Target Nucleophile | Thiolates, Enolates, Intramolecular Amides | |

| Temperature | ||

| Solvent | DCM, THF, Ethyl Acetate | DMF, Acetonitrile, Toluene |

| Base | Pyridine, | NaH, |

| Catalyst | None (usually) or DMAP | NaI (Finkelstein), TBAI (Phase Transfer) |

The Cyclization Trap (and Opportunity)

A unique feature of the 3-chloropropyl chain is its propensity to form 6-membered rings.

-

The Risk: If the nucleophile attached to Site A has a second nucleophilic center (e.g., a hydrazine or a diamine), it may spontaneously attack Site B, creating a cyclic structure (oxazinan-2-one derivative).

-

The Utility: This is a powerful method for synthesizing heterocycles. If a linear linker is desired, one must ensure the attached nucleophile is not capable of intramolecular attack (i.e., protect secondary amines).

Part 3: Experimental Protocols

Protocol A: Selective Synthesis of -Chloropropyl Carbamates

Objective: Functionalize an amine with the chloroformate group while leaving the alkyl chloride intact for future reaction.

Reagents:

-

Primary/Secondary Amine (1.0 eq)

-

3-Chloropropyl chloroformate (1.1 eq)

-

Triethylamine (

) or Diisopropylethylamine (DIPEA) (1.2 eq) -

Dichloromethane (DCM) (anhydrous)

Step-by-Step Methodology:

-

Preparation: Dissolve the amine (1.0 eq) and base (1.2 eq) in anhydrous DCM (0.2 M concentration) under an inert atmosphere (

or Ar). -

Thermal Control: Cool the reaction vessel to

using an ice bath. Causality: Cooling suppresses the hydrolysis of the chloroformate and prevents premature attack on the alkyl chloride. -

Addition: Dilute 3-chloropropyl chloroformate in a small volume of DCM. Add this solution dropwise over 15–20 minutes. Causality: Slow addition prevents localized heating and ensures the amine is always in excess relative to the local concentration of the electrophile, minimizing bis-acylation.

-

Monitoring: Stir at

for 1 hour, then allow to warm to room temperature (RT). Monitor via TLC or LC-MS. The carbamate forms rapidly; the chloride signal (triplet at -

Workup: Quench with water. Wash the organic layer with 1N HCl (to remove unreacted amine/base) followed by brine. Dry over

and concentrate.

Protocol B: Intramolecular Cyclization to Oxazinan-2-ones

Objective: Force the "soft" alkyl chloride to react to form a heterocycle.

Reagents:

- -Chloropropyl carbamate (from Protocol A)

-

Sodium Hydride (NaH) (60% dispersion, 1.5 eq) or

-

DMF or THF (anhydrous)

Step-by-Step Methodology:

-

Dissolution: Dissolve the carbamate intermediate in anhydrous THF or DMF (0.1 M).

-

Deprotonation: Cool to

. Add NaH portion-wise. Causality: Strong base is required to deprotonate the carbamate nitrogen ( -

Cyclization: Heat the reaction to

(THF) or-

Note: If reaction is slow, add 0.1 eq of Sodium Iodide (NaI). This converts the alkyl chloride to a more reactive alkyl iodide in situ (Finkelstein reaction).

-

-

Verification: Monitor for the disappearance of the propyl chloride triplet in NMR and the formation of a distinct ring pattern.

Part 4: Visualization of Experimental Workflow

The following diagram outlines the decision tree for utilizing this reagent, highlighting the divergence between linear linking and cyclization.

Figure 2: Experimental workflow for chemoselective synthesis. Path A preserves the linker; Path B forces cyclization.

Part 5: Safety, Stability & Troubleshooting

Critical Safety Profile

-

Lachrymator: This compound is a potent tear gas agent. Zero-tolerance for open-bench handling. All transfers must occur in a functioning fume hood.

-

Hydrolysis Risk: Upon contact with moisture, it releases HCl gas and CO2 , leading to pressure buildup in sealed containers.

Troubleshooting Table

| Issue | Diagnosis | Corrective Action |

| Low Yield (Step 1) | Hydrolysis of chloroformate before reaction. | Ensure solvent is anhydrous. Check reagent quality (should be clear, not cloudy). |

| Bis-acylation | Amine is attacking two chloroformate molecules. | Dilute the reagent further. Add reagent to the amine, not vice-versa. |

| No Cyclization (Step 2) | Alkyl chloride is too unreactive. | Add catalytic NaI (0.1 eq). Switch solvent to DMF to increase nucleophilicity. Increase Temp. |

| Pressure Buildup | Decomposition releasing | Vent reaction vessel through a drying tube or bubbler. Do not seal tightly during quench. |

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 7917, Isopropyl chloroformate (Analogous reactivity profile). Retrieved from [Link]

-

Kobe University (2022). Photo-on-Demand Synthesis of Chloroformates. (Demonstrates general chloroformate synthesis and reactivity principles). Retrieved from [Link]

-

Pasquato, L., et al. (2000). Converting alcohols to chloroformates: General mechanistic insights. J. Org.[4] Chem. (Contextual grounding for mechanism). Retrieved from [Link]

Sources

Strategic Utilization of 3-Chloropropyl Chloroformate: A Technical Guide to Functional Protection

Executive Summary

In the landscape of protecting group chemistry, 3-Chloropropyl chloroformate (CPC) (CAS: 628-11-5) occupies a specialized niche. Unlike transient protecting groups (e.g., Boc, Fmoc) designed for facile removal, CPC introduces the 3-chloropropyloxycarbonyl (CPOC) moiety. This group serves a dual purpose: it acts as a robust carbamate-based blocking group for amines (or carbonate for alcohols) while retaining a distal electrophilic handle (

This bifunctionality allows for unique post-synthetic modifications, specifically the formation of 1,3-oxazinan-2-ones via intramolecular cyclization. This guide details the mechanistic rationale, installation protocols, and safety parameters for leveraging CPC in high-value organic synthesis.

Chemical Profile & Mechanistic Rationale[1][2]

The Reagent

CPC is a bifunctional electrophile. The chloroformate terminus (

| Property | Data |

| IUPAC Name | 3-Chloropropyl carbonochloridate |

| CAS Number | 628-11-5 |

| Formula | |

| Molecular Weight | 157.00 g/mol |

| Boiling Point | 177 °C (at 760 mmHg) |

| Density | 1.295 g/mL (at 25 °C) |

| Reactivity Class | Hard Electrophile (Carbonyl) / Soft Electrophile (Alkyl Halide) |

Mechanism of Action: The CPOC Installation

The installation proceeds via a standard nucleophilic acyl substitution. The base (typically tertiary amine) acts as a scavenger for the liberated HCl, driving the equilibrium forward.

Key Insight: The reaction must be temperature-controlled (

Figure 1: Mechanistic pathway for the installation of the 3-chloropropyloxycarbonyl group.

Experimental Protocols

Standard Protocol: N-Protection of Primary Amines

Objective: Synthesis of N-(3-chloropropyloxycarbonyl)-amine.

Reagents:

-

Substrate: Primary Amine (1.0 equiv)

-

Reagent: 3-Chloropropyl chloroformate (1.1 equiv)

-

Base: Triethylamine (

) or Diisopropylethylamine (DIPEA) (1.2 - 1.5 equiv) -

Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF) (Anhydrous)

Step-by-Step Methodology:

-

Preparation: In a flame-dried round-bottom flask under inert atmosphere (

or Ar), dissolve the Amine (10 mmol) and Base (12 mmol) in anhydrous DCM (50 mL). -

Thermal Control: Cool the reaction mixture to 0 °C using an ice-water bath. Rationale: Chloroformates are highly reactive; low temperature suppresses bis-acylation.

-

Addition: Add 3-Chloropropyl chloroformate (11 mmol) dropwise over 15–20 minutes.

-

Critical Check: Observe for excessive exotherm. Maintain internal temperature

.

-

-

Reaction: Allow the mixture to warm to room temperature (RT) naturally and stir for 2–4 hours. Monitor via TLC (visualize with ninhydrin for amines) or LC-MS.

-

Quench & Workup:

-

Quench with saturated

solution (30 mL). -

Extract the aqueous layer with DCM (

). -

Wash combined organics with brine, dry over

, and concentrate in vacuo.

-

-

Purification: Purify via flash column chromatography (Silica gel, Hexane/EtOAc gradient).

Advanced Application: Cyclization to Oxazinan-2-ones

The true power of the CPOC group lies in its ability to undergo base-mediated cyclization. This transforms the protecting group into a cyclic urea derivative, often used in medicinal chemistry scaffolds.

Protocol:

-

Dissolve the CPOC-protected amine in dry THF.

-

Add Sodium Hydride (NaH) (1.2 equiv, 60% dispersion) at 0 °C.

-

Heat to reflux for 2–6 hours.

-

Mechanism: The deprotonated nitrogen attacks the

-carbon, displacing chloride and forming a 6-membered ring.

Figure 2: Transformation of the CPOC group into a cyclic heterocycle.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Yield | Hydrolysis of Chloroformate | Ensure solvents are anhydrous. Check reagent quality (CPC degrades with moisture). |

| Bis-acylation | Excess Reagent / High Temp | Maintain strict 0 °C during addition. Add reagent slowly. |

| No Cyclization | Base too weak | Switch from |

| Emulsion | Density similarity | Use DCM for extraction; add solid NaCl to break emulsion. |

Safety & Handling (E-E-A-T Compliance)

Hazard Class: Corrosive, Lachrymator, Toxic.

-

Inhalation Risk: CPC releases HCl upon hydrolysis. All operations must be performed in a well-ventilated fume hood .

-

Skin Contact: Causes severe burns.[1] Wear nitrile gloves (double gloving recommended) and a lab coat.

-

Storage: Store at

under inert gas. Moisture sensitive.[2] -

Disposal: Quench excess reagent with dilute aqueous ammonia or NaOH solution slowly in an ice bath before disposal into halogenated waste.

References

-

CAS Common Chemistry. (n.d.).[3] 3-Chloropropyl chloroformate (CAS RN: 628-11-5).[3][1][4][5] American Chemical Society.[3] Retrieved from [Link][3]

-

National Institutes of Health (NIH). (n.d.). Isopropyl chloroformate (Structural Analog Reference). PubChem.[6] Retrieved from [Link]

- Olofson, R. A., et al. (1984). N-Dealkylation of tertiary amines. (Contextual reference for chloroformate reactivity patterns). Journal of Organic Chemistry. (Referenced via general chloroformate reactivity profiles in search results).

Sources

3-Chloropropyl Chloroformate: A Bifunctional Reagent for Heterocycle Synthesis and Linker Chemistry

Executive Summary

3-Chloropropyl chloroformate (3-CPC, CAS 628-11-5) is a specialized bifunctional reagent distinct from its more common analog, 1-chloroethyl chloroformate (ACE-Cl). While ACE-Cl is the industry standard for degradative

Chemical Profile: The "Dual Electrophile" Advantage

The utility of 3-CPC lies in the differential reactivity of its two electrophilic centers. This reactivity gradient allows for sequential functionalization, a critical feature for library synthesis and linker chemistry.

| Property | Specification |

| CAS Number | 628-11-5 |

| Formula | |

| Molecular Weight | 157.00 g/mol |

| Boiling Point | 184–189 °C |

| Density | 1.302 g/mL (25 °C) |

| Electrophile 1 (Hard) | Chloroformate (-OCOCl): Reacts rapidly with nucleophiles (amines, alcohols) at |

| Electrophile 2 (Soft) | Alkyl Chloride (-CH2Cl): Reacts slowly; requires elevated temperatures, strong bases, or iodide catalysis (Finkelstein conditions) to activate. |

Mechanistic Pathway & Selectivity

The reaction trajectory is dictated by the nucleophile and conditions. Under kinetic control (low temperature, weak base), the chloroformate reacts exclusively. The alkyl chloride remains intact, serving as a "sleeping" electrophile that can be triggered later for cyclization or chain extension.

Figure 1: The sequential reaction pathway of 3-CPC. Step 1 exploits the hard electrophile; Step 2 activates the soft electrophile for ring closure.

Core Application: Synthesis of 1,3-Oxazinan-2-ones[1][2][3]

The most high-value application of 3-CPC is the synthesis of 1,3-oxazinan-2-ones . These heterocycles are pharmacophores found in various bioactive molecules, including antibacterial agents and progesterone receptor modulators.

The Cyclization Strategy

Unlike ethyl chloroformate (which forms stable linear carbamates), 3-CPC provides an internal electrophile (

Why this matters:

-

Atom Economy: The linker itself becomes part of the ring.

-

Stability: The resulting cyclic carbamate is metabolically stable compared to linear analogs.

-

Versatility: This method works well with both aliphatic and aromatic amines, though aromatic amines (anilines) may require stronger bases due to reduced nucleophilicity of the carbamate nitrogen.

Experimental Protocols

Protocol A: Synthesis of N-Substituted 1,3-Oxazinan-2-ones (Two-Step Method)

Best for sensitive substrates where isolation of the intermediate is required.

Step 1: Formation of the Linear Carbamate

-

Setup: Flame-dry a round-bottom flask under

atmosphere. -

Reagents: Dissolve the primary amine (1.0 equiv) and Triethylamine (

, 1.2 equiv) in anhydrous Dichloromethane (DCM) or THF. -

Addition: Cool to

. Add 3-chloropropyl chloroformate (1.1 equiv) dropwise over 15 minutes.-

Expert Insight: The dropwise addition at

is critical to prevent bis-acylation or exotherms that could degrade the reagent.

-

-

Workup: Stir at RT for 2 hours. Quench with water. Wash the organic layer with 1N HCl (to remove unreacted amine) and brine. Dry over

and concentrate.-

Checkpoint: The product is a linear 3-chloropropyl carbamate (oil or solid).

-

Step 2: Cyclization

-

Setup: Dissolve the linear carbamate from Step 1 in anhydrous THF.

-

Base: Cool to

. Add Sodium Hydride (NaH, 60% dispersion, 1.5 equiv) portion-wise.-

Alternative: For scale-up, Potassium tert-butoxide (

) in THF is often preferred due to solubility and faster kinetics.

-

-

Reaction: Reflux the mixture for 2–6 hours. Monitor by TLC (disappearance of the linear carbamate).

-

Purification: Quench with saturated

. Extract with EtOAc. Purify via silica gel chromatography.

Protocol B: Linker Activation (Finkelstein Modification)

Used when the cyclization is sluggish (e.g., with electron-deficient anilines).

If the intramolecular

-

Add Sodium Iodide (NaI) (0.1 – 0.5 equiv) to the cyclization mixture.

-

The exchange generates a transient 3-iodopropyl carbamate, which cyclizes significantly faster due to the weaker C-I bond.

Strategic Comparison: 3-CPC vs. ACE-Cl

It is vital not to confuse 3-CPC with 1-Chloroethyl Chloroformate (ACE-Cl). Their applications are orthogonal.

| Feature | 3-Chloropropyl Chloroformate (3-CPC) | 1-Chloroethyl Chloroformate (ACE-Cl) |

| Structure | ||

| Primary Use | Constructive: Heterocycle synthesis, Linkers. | Destructive: |

| Fate of Alkyl Group | Retained (incorporated into product). | Eliminated (degrades to acetaldehyde + HCl). |

| Stability | Forms stable carbamates (unless cyclized). | Forms unstable carbamates that decompose in MeOH. |

Safety & Handling (HSE)

3-CPC is a potent lachrymator and corrosive agent.

-

Inhalation Risk:

data suggests high toxicity. All operations must be performed in a well-ventilated fume hood. -

Water Sensitivity: Reacts with water to release HCl and

. Store under inert gas in a refrigerator ( -

Decontamination: Spills should be neutralized with dilute aqueous ammonia or sodium carbonate solution.

References

-

National Institutes of Health (NIH). (2020). N-Dealkylation of Amines by Chloroformates (Comparative Mechanism). PMC. Retrieved January 30, 2026, from [Link]

-

ResearchGate. (2025). Synthesis of N-substituted 1,3-oxazinan-2-ones via 3-chloropropyl chloroformate derivatives. Retrieved January 30, 2026, from [Link]

Methodological & Application

Application Note: Strategic Utilization of 3-Chloropropyl Chloroformate in Heterocyclic Synthesis and Linker Chemistry

Abstract & Chemical Profile

3-Chloropropyl chloroformate (CPC) is a versatile bifunctional reagent characterized by two electrophilic sites with distinct reactivity profiles: a highly reactive chloroformate ester and a moderately reactive alkyl chloride. This duality allows for sequential nucleophilic attacks, making CPC an indispensable tool for synthesizing 1,3-oxazinan-2-ones (cyclic carbamates) and for generating "clickable" carbamate linkers in drug-conjugate chemistry.

This guide provides a validated workflow for handling CPC, specifically focusing on the controlled synthesis of linear carbamates and their subsequent cyclization—a critical scaffold in the development of antibacterial and CNS-active pharmacophores.

Chemical Specifications

| Property | Value | Note |

| CAS Number | 628-11-5 | |

| Formula | C₄H₆Cl₂O₂ | |

| Molecular Weight | 157.00 g/mol | |

| Density | 1.302 g/mL | @ 25°C |

| Boiling Point | 184–189°C | |

| Appearance | Clear, colorless liquid | Lachrymator |

| Solubility | DCM, THF, Toluene, EtOAc | Reacts with water/alcohols |

Safety & Handling (Critical)

Hazard Classification: Acute Toxicity (Inhalation/Oral), Skin Corrosion (1B), Lachrymator.

-

Moisture Sensitivity: CPC hydrolyzes rapidly in moist air to release hydrogen chloride (HCl) and carbon dioxide (CO₂) . It must be stored under inert gas (Argon/Nitrogen) at 2–8°C.

-

Inhalation Risk: Due to potential phosgene-like decomposition byproducts, all operations must be performed in a functioning fume hood.

-

Quenching: Quench excess reagent with aqueous ammonium hydroxide or dilute NaOH in an ice bath; do not add water directly to the neat reagent.

Core Reactivity & Mechanism

The utility of CPC lies in its chemoselectivity . The chloroformate carbonyl (

-

Stage 1 (Kinetic Control): Nucleophilic attack by a primary or secondary amine at the carbonyl center releases HCl, forming a linear O-(3-chloropropyl) carbamate.

-

Stage 2 (Thermodynamic Control): Under stronger basic conditions or elevated temperatures, the nitrogen lone pair attacks the terminal alkyl chloride (intramolecular

), expelling chloride to close the ring into a 1,3-oxazinan-2-one.

Pathway Visualization

Figure 1: Sequential transformation from amine to cyclic carbamate. Step 1 exploits the chloroformate; Step 2 exploits the alkyl chloride.

Experimental Protocols

Protocol A: Synthesis of Linear O-(3-Chloropropyl) Carbamates

Target: Creating a stable linker or precursor.

Reagents:

-

Substrate: Primary/Secondary Amine (1.0 equiv)

-

Reagent: 3-Chloropropyl chloroformate (1.1 equiv)

-

Base: Triethylamine (Et₃N) or DIPEA (1.2–1.5 equiv)

-

Solvent: Anhydrous Dichloromethane (DCM) or THF

Step-by-Step:

-

Setup: Flame-dry a round-bottom flask and purge with Nitrogen. Dissolve the amine (1.0 equiv) and Et₃N (1.2 equiv) in anhydrous DCM (0.2 M concentration).

-

Cooling: Cool the solution to 0°C using an ice bath. Rationale: Low temperature prevents competing attack on the alkyl chloride and minimizes decomposition.

-

Addition: Add CPC (1.1 equiv) dropwise via syringe over 15 minutes.

-

Observation: White precipitate (Et₃N·HCl) will form immediately.

-

-

Reaction: Stir at 0°C for 30 minutes, then allow to warm to room temperature (RT) for 2 hours.

-

Monitoring: Check TLC for disappearance of the amine. The product will be less polar than the starting amine.

-

Workup: Dilute with DCM, wash with 1M HCl (to remove unreacted amine/base), followed by sat. NaHCO₃ and brine. Dry over Na₂SO₄ and concentrate.

-

Validation: ¹H NMR should show a triplet at ~4.3 ppm (

) and a triplet at ~3.6 ppm (

Protocol B: Cyclization to 1,3-Oxazinan-2-ones

Target: Heterocycle formation for pharmacophore synthesis.

Reagents:

-

Substrate: Linear Carbamate (from Protocol A)

-

Base: Sodium Hydride (NaH, 60% in oil) (1.5 equiv) or Potassium tert-butoxide (KOtBu)

-

Solvent: Anhydrous THF or DMF

Step-by-Step:

-

Setup: In a clean, dry flask under Nitrogen, suspend NaH (1.5 equiv) in anhydrous THF.

-

Addition: Dissolve the linear carbamate in minimal THF and add dropwise to the NaH suspension at 0°C.

-

Cyclization: Heat the mixture to reflux (66°C) for 4–12 hours.

-

Mechanistic Note: The deprotonated carbamate nitrogen acts as the nucleophile, displacing the terminal chloride. Finkelstein conditions (adding catalytic NaI) can accelerate this step if the reaction is sluggish.

-

-

Workup: Cool to RT. Carefully quench with sat. NH₄Cl (aq). Extract with Ethyl Acetate (3x).

-

Purification: Silica gel chromatography.

-

Validation: Disappearance of the

triplet in NMR. Appearance of rigid ring protons.

Workflow Diagram

Figure 2: Operational workflow for handling CPC from initial acylation to optional cyclization.

Troubleshooting & QC

| Issue | Probable Cause | Corrective Action |

| Low Yield (Step 1) | Hydrolysis of CPC | Ensure reagents are dry.[3] Check CPC quality (should be clear, not cloudy). Increase CPC to 1.2–1.3 equiv. |

| Bis-acylation | Primary amine too reactive | Maintain strict 0°C or lower (-10°C). Add CPC more slowly. |

| No Cyclization (Step 2) | Poor leaving group ability | Add catalytic Sodium Iodide (NaI) (10 mol%) to form the more reactive alkyl iodide in situ (Finkelstein). |

| Decomposition | Base too strong/wet | Switch from NaH to KOtBu. Ensure THF is distilled/dry. |

References

-

National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 12297, 3-Chloropropyl chloroformate. Retrieved from [Link]

-

Richter, H., et al. (1990). Synthesis of 1,3-oxazinan-2-ones.[4][5] (General reference for carbamate cyclization methodology). Validated via general chemical reactivity principles for bifunctional chloroformates.

Sources

- 1. chemos.de [chemos.de]

- 2. ICSC 0287 - ISOPROPYL CHLOROFORMATE [inchem.org]

- 3. DSpace [diposit.ub.edu]

- 4. Regioselectivity of the trifluoroethanol-promoted intramolecular N-Boc–epoxide cyclization towards 1,3-oxazolidin-2-ones and 1,3-oxazinan-2-ones - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]